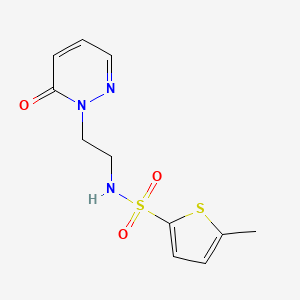

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H13N3O3S2 and its molecular weight is 299.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a pyridazine moiety, which is known for its diverse biological activities. The molecular formula is C13H15N3O2S, and it possesses a sulfonamide functional group that enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 281.34 g/mol |

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| CAS Number | Not yet assigned |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

Research indicates that sulfonamide derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism is vital for enhancing cognitive function and memory retention in patients suffering from Alzheimer's disease.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Acetylcholinesterase Inhibition :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Case Study 1: Alzheimer’s Disease Model

In a preclinical model of Alzheimer's disease, a related compound demonstrated significant improvement in cognitive function when administered at doses of 10 mg/kg/day over a four-week period. Behavioral tests indicated enhanced memory retention and reduced AChE activity compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiophene derivatives were tested against clinical isolates of E. coli and Pseudomonas aeruginosa. The results showed that compounds with structural similarities to this compound had MIC values indicating effective antibacterial activity, supporting their potential use as novel antimicrobial agents .

科学的研究の応用

Antimicrobial Applications

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that compounds containing thiophene and pyridazine moieties often exhibit significant antibacterial properties.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide against multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics.

- Effective inhibition of biofilm formation, which is crucial in treating chronic infections.

This highlights the potential of this compound as a lead structure for developing new antibiotics to combat antibiotic resistance.

Anticancer Potential

The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including:

- A549 (lung cancer)

- MCF7 (breast cancer)

- HT1080 (fibrosarcoma)

Results indicated that:

- The compound exhibited significant cytotoxic effects at concentrations above 10 µM.

- Mechanistic studies suggested that its action involves apoptosis induction and cell cycle arrest.

These findings suggest that this compound could serve as a foundation for new anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the thiophene or pyridazine rings can enhance biological activity.

Data Table: SAR Insights

| Modification | Observed Effect |

|---|---|

| Substitution on thiophene | Increased antibacterial activity |

| Alteration in pyridazine ring | Enhanced cytotoxicity against cancer cells |

化学反応の分析

Oxidation Reactions

The sulfonamide (-SO₂NH-) and pyridazinone groups are susceptible to oxidation under specific conditions:

Oxidation of the thiophene methyl group (C-5) is less common but feasible with strong oxidizers like CrO₃, yielding thiophene-2-sulfonamide carboxylic acids.

Nucleophilic Substitution

The pyridazinone ring and sulfonamide nitrogen participate in nucleophilic reactions:

Pyridazinone Reactivity

-

At the 6-oxo position :

Sulfonamide Reactivity

-

N-Alkylation/Acylation :

-

Treatment with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) modifies the sulfonamide NH group:

R-X+HN-SO₂-→R-N-SO₂-+HX -

Acylation enhances lipophilicity, impacting pharmacokinetics.

-

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation and nitration:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ or NBS | C-3 or C-5 | Mono- or di-substituted bromothiophenes |

| Nitration | HNO₃/H₂SO₄ | C-4 | Nitrothiophene derivatives (e.g., 5-methyl-4-nitrothiophene-2-sulfonamide) |

These modifications alter electronic properties, influencing binding affinity to biological targets.

Cross-Coupling Reactions

The thiophene and pyridazinone moieties enable catalytic coupling:

| Reaction Type | Catalyst System | Applications |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Introduction of aryl/heteroaryl groups at C-5 |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Functionalization of pyridazinone nitrogen |

For example, coupling the thiophene ring with 4-fluorophenylboronic acid generates biaryl derivatives with improved target selectivity .

Reduction Reactions

Selective reduction pathways include:

-

Pyridazinone ring : Hydrogenation (H₂/Pd-C) yields tetrahydropyridazine, enhancing conformational flexibility.

-

Sulfonamide group : LiAlH₄ reduces -SO₂NH- to -SHNH-, though this is rare and requires anhydrous conditions.

Hydrolysis and Stability

-

Acidic Hydrolysis :

-

Sulfonamide cleavage occurs in concentrated HCl at 100°C, yielding thiophene-2-sulfonic acid and pyridazinone-ethylamine.

-

-

Alkaline Hydrolysis :

-

The pyridazinone ring opens in NaOH (10%, reflux), forming maleic hyd

-

特性

IUPAC Name |

5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-9-4-5-11(18-9)19(16,17)13-7-8-14-10(15)3-2-6-12-14/h2-6,13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCSMAWFQEGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。